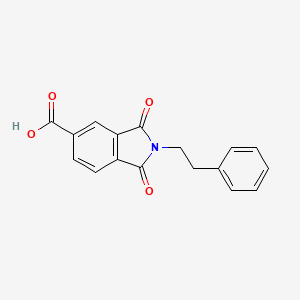
1,3-Dioxo-2-phenethyl-2,3-dihydro-1H-isoindole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dioxo-2-phenethyl-2,3-dihydro-1H-isoindole-5-carboxylic acid is a useful research compound. Its molecular formula is C17H13NO4 and its molecular weight is 295.294. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Heparanase Inhibition and Anti-angiogenic Effects
A novel class of 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acids has been identified as potent inhibitors of heparanase, an endo-beta-glucuronidase implicated in tumor metastasis and angiogenesis. Compounds within this class, such as 2-[4-propylamino-5-[5-(4-chloro)phenyl-benzoxazol-2-yl]phenyl]-2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid, demonstrated significant heparanase inhibitory activity and selectivity, along with anti-angiogenic effects, positioning them as potential therapeutic agents for cancer treatment (Courtney et al., 2004).
Integrin Antagonism
The compound has also been explored for its role in the synthesis of integrin antagonists, crucial for disrupting cellular adhesion processes that are fundamental in cancer progression and metastasis. Through specific synthetic pathways, derivatives of 1,3-dioxo-2-phenethyl-2,3-dihydro-1H-isoindole-5-carboxylic acid have been utilized to develop integrin antagonists, highlighting the compound's versatility in therapeutic agent development (Deng, Shen, & Zhong, 2003).
Supramolecular Chemistry
In supramolecular chemistry, derivatives of this compound have been synthesized and characterized, demonstrating unique crystal structures and packing effects. Such studies provide insights into the molecular interactions and stability of dicarboxylic acids, which are essential for designing more effective pharmaceuticals and materials (Barooah, Singh, & Baruah, 2008).
Organotin(IV) Carboxylates Synthesis
The compound serves as a precursor in the synthesis of organotin(IV) carboxylates, which are notable for their diverse applications in catalysis, organic synthesis, and as antitumor agents. The ability to form complex structures with tin atoms opens up new pathways for creating materials with specific functions and activities (Xiao et al., 2013).
Antitumor Agent Development
Furthermore, the compound has been instrumental in the development of novel antitumor agents, exemplified by the synthesis of 1-methoxy-5,10-dioxo-5,10-dihydro-1H-benzo[g]isochromene carboxylic acid (3-dimethylaminopropyl)amide. This synthesis approach, utilizing 1,3-disubstituted cyclic alkenyl ether frameworks, showcases the compound's potential in generating new therapeutic molecules (Mondal, Nogami, Asao, & Yamamoto, 2003).
Safety and Hazards
Eigenschaften
IUPAC Name |
1,3-dioxo-2-(2-phenylethyl)isoindole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4/c19-15-13-7-6-12(17(21)22)10-14(13)16(20)18(15)9-8-11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDZUDIRGRAYIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197404 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
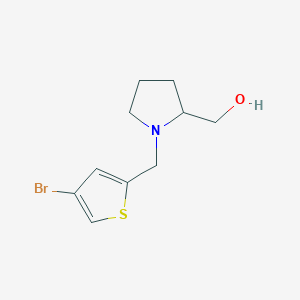

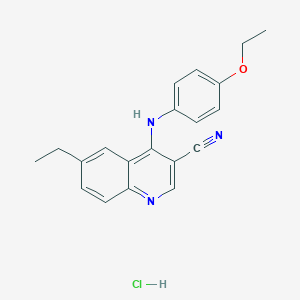
![diethyl 2-(4-(tert-butyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2778104.png)
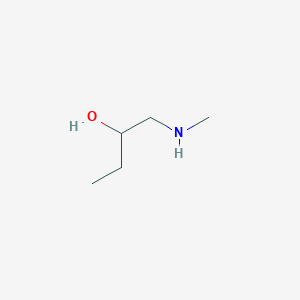
![2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2778112.png)
![1-[(3-Methoxyphenyl)acetyl]-3-{[4-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine](/img/structure/B2778113.png)
![3-[1-(3-Methylimidazo[4,5-b]pyridin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2778114.png)
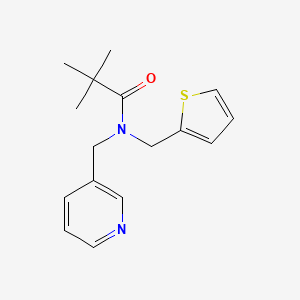
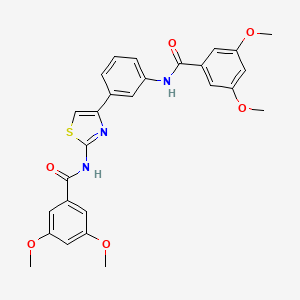
![N-(cyanomethyl)-N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2778118.png)
![2-butyl-5,6,7,8-tetrahydro-[1]Benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2778119.png)
![2-((2-(4-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2778120.png)
![6-Cyclopropyl-3-[2-[(7-fluoroquinazolin-4-yl)amino]ethyl]pyrimidin-4-one](/img/structure/B2778121.png)
